molecular formula C8H7BrFNO2 B6280631 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene CAS No. 1807170-34-8

1-bromo-2-ethyl-4-fluoro-5-nitrobenzene

Cat. No.: B6280631
CAS No.: 1807170-34-8
M. Wt: 248
InChI Key:
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Description

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzene, characterized by the presence of bromine, ethyl, fluoro, and nitro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Ethylation: The addition of an ethyl group.

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Carboxylic Acid Derivatives: Formed by the oxidation of the ethyl group.

Scientific Research Applications

1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-ethyl-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the substituents on the benzene ring influence the reactivity and orientation of further reactions. The presence of electron-withdrawing groups like the nitro group can deactivate the benzene ring, making it less reactive towards electrophiles.

Comparison with Similar Compounds

    1-Bromo-2-ethyl-4-fluorobenzene: Lacks the nitro group, making it less reactive in certain reactions.

    1-Bromo-2-ethyl-5-nitrobenzene: Lacks the fluoro group, affecting its chemical properties and reactivity.

    1-Bromo-4-fluoro-5-nitrobenzene: Lacks the ethyl group, influencing its physical and chemical characteristics.

Uniqueness: 1-Bromo-2-ethyl-4-fluoro-5-nitrobenzene is unique due to the combination of bromine, ethyl, fluoro, and nitro substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

1807170-34-8

Molecular Formula

C8H7BrFNO2

Molecular Weight

248

Purity

95

Origin of Product

United States

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